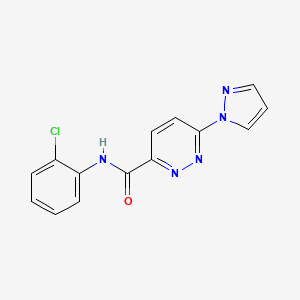

N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-10-4-1-2-5-11(10)17-14(21)12-6-7-13(19-18-12)20-9-3-8-16-20/h1-9H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJFFYPYHLGYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chlorophenylhydrazine, which is then reacted with 3,6-dichloropyridazine under controlled conditions to form the intermediate compound. This intermediate is subsequently treated with 1H-pyrazole in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing pyrazole and pyridazine moieties. For instance:

- Mechanism of Action : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of COX-1 and COX-2 with IC₅₀ values in the low micromolar range, indicating potent anti-inflammatory activity compared to standard NSAIDs like celecoxib .

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | 5.40 | 0.01 | 344.56 |

| Celecoxib | 10.00 | 0.02 | 500 |

Anticancer Activity

The anticancer potential of N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has also been investigated:

- Cell Line Studies : In vitro assays against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer), revealed IC₅₀ values as low as 0.39 µM, indicating strong anticancer efficacy .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 0.39 |

| HCT116 | 0.46 |

| A549 | 1.96 |

Mechanism of Action in Cancer Cells

The compound's anticancer activity is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways, such as Aurora-A kinase, with an IC₅₀ value of 0.16 µM . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Clinical Relevance

Several case studies have documented the efficacy of similar pyrazole derivatives in clinical settings:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Position 3 Modifications: The target compound’s 2-chlorophenyl carboxamide group introduces steric and electronic effects distinct from the 2-methylphenyl or unsubstituted phenyl amines in .

- Position 6 Modifications: Unlike adamantane or morpholino groups in anticancer analogs (e.g., 11c, 11d) , the 1H-pyrazol-1-yl group in the target compound may favor planar molecular conformations, facilitating π-stacking interactions .

Physicochemical Properties

- Melting Points: Adamantane-containing analogs (e.g., 11c: 135–136°C; 11d: 177–178°C) exhibit higher melting points due to rigid, bulky substituents. The target compound’s simpler 2-chlorophenyl group likely reduces melting temperature, enhancing solubility.

- Solubility: The carboxamide group in the target compound improves water solubility compared to amine derivatives (e.g., ), though the chloro substituent may counteract this by increasing hydrophobicity.

Crystallographic and Molecular Packing

- Planarity and Intermolecular Interactions: The target compound’s planar pyridazine-pyrazole system (similar to ) may support intermolecular hydrogen bonding (e.g., N–H⋯N) and π-π stacking (3.6–3.7 Å distances), as observed in phenyl-substituted analogs .

- Crystal Stability: The 2-chlorophenyl group may induce unique packing modes compared to methyl or methoxy substituents, affecting crystallinity and formulation stability.

Biological Activity

N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This article will delve into its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridazine core linked to a pyrazole moiety and a chlorophenyl group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's biological activity through interactions with various biological targets.

Antitumor Activity

Research has indicated that derivatives of pyrazole, including N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, exhibit notable antitumor properties. A study reported that similar compounds showed significant inhibition against various cancer cell lines, including:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | A549 | 49.85 |

| Pyrazole Derivative X | HCT116 | 0.067 |

| Pyrazole Derivative Y | MCF7 | 25 |

The compound's mechanism of action may involve the inhibition of key pathways in cancer cell proliferation, such as the Aurora-A kinase pathway, which is crucial for cell cycle regulation .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The following table summarizes findings from various studies on related compounds:

| Compound | Inhibition Target | IC50 (nM) |

|---|---|---|

| N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | NO production | 30 |

| Pyrazole Derivative A | COX-2 | 455 |

| Pyrazole Derivative B | sEH | 200 |

These results suggest that the compound may serve as a lead for developing new anti-inflammatory agents .

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has demonstrated antibacterial activity against various strains of bacteria. A recent study highlighted its effectiveness against resistant strains, with a minimum inhibitory concentration (MIC) as low as:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

This antibacterial effect is likely due to the disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antitumor Efficacy : In vivo studies using mouse models showed that treatment with N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide led to a significant reduction in tumor size compared to control groups.

- Inflammation Models : In models of acute inflammation, administration of the compound resulted in reduced edema and inflammatory markers, supporting its potential therapeutic use in inflammatory diseases.

- Antibacterial Testing : Clinical isolates were tested against the compound, demonstrating its ability to inhibit growth in multi-drug resistant bacterial strains.

Q & A

Q. How is the crystal structure of N-(2-chlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key steps include:

- Crystallization : Dissolve the compound in a solvent (e.g., DMSO/EtOH) and allow slow evaporation.

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .

- Refinement : Iteratively refine atomic coordinates and displacement parameters using SHELXL . Example Data:

| Parameter | Value (Monoclinic, Cc) |

|---|---|

| a, b, c (Å) | 16.548, 19.639, 8.015 |

| β (°) | 99.619 |

| V (ų) | 2568.1 |

| Z | 8 |

| Reference: Similar pyridazine derivatives exhibit monoclinic symmetry with comparable unit cell parameters . |

Q. What synthetic routes are reported for pyridazine-3-carboxamide derivatives?

Methodological Answer:

- Step 1 : Condensation of pyridazine precursors with substituted phenylamines. For example, react 6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl chloride with 2-chloroaniline in dry THF under N₂ .

- Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Yield Optimization : Use catalytic Pd(OAc)₂ or CuI for coupling reactions (e.g., Ullmann-type couplings) . Key Considerations: Monitor reaction progress using TLC and characterize intermediates via -NMR.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound against kinase targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., glycogen synthase kinase-3β).

- Parameters : Set grid boxes around ATP-binding sites (20 ų) and apply Lamarckian genetic algorithms .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays . Example Finding: Pyrazolylpyridazine derivatives show inhibitory activity (IC₅₀ < 1 μM) via π-π stacking with Phe67 and hydrogen bonding to Lys85 .

Q. How should researchers address contradictions in crystallographic data refinement?

Methodological Answer:

- Check for Twinning : Use PLATON to analyze intensity statistics. A high (>0.1) suggests twinning .

- Alternative Models : Test non-crystallographic symmetry (NCS) restraints in SHELXL if asymmetric unit contains multiple molecules .

- Cross-Validation : Refine against a randomly selected subset of reflections (5%) for monitoring . Case Study: A related N-(2-methylphenyl)pyridazine derivative required NCS restraints due to two independent molecules in the asymmetric unit .

Q. What strategies validate the compound’s enzyme inhibition mechanism in vitro?

Methodological Answer:

- Assay Design : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for kinetic studies.

- Control Experiments : Include substrate-only and inhibitor-free controls.

- Data Analysis : Fit dose-response curves to calculate values. For example, TR-FRET assays with Europium-labeled kinases detect sub-nM inhibition . Reference: Imidazo[1,2-b]pyridazine carboxamides show nanomolar potency against Trk kinases using similar methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.